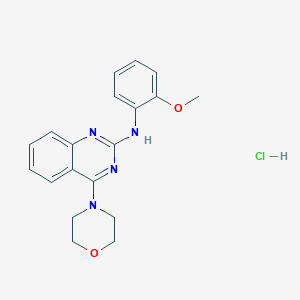

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.

Attachment of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

化学反応の分析

Nucleophilic Aromatic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic substitution at position 4. Reaction with primary or secondary amines typically occurs under basic conditions:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | 90°C, 6 hrs in aqueous medium | 4-aminoquinazoline derivative | 68% | |

| Morpholine | Reflux in dichloromethane, CuO | 4-morpholinoquinazolin-2-amine | 40% |

The morpholino group’s electron-donating properties enhance ring stability but reduce further substitution at position 4 .

Suzuki-Miyaura Cross-Coupling

The 2-methoxyphenyl group participates in palladium-catalyzed coupling with boronic acids:

| Boronic Acid | Catalyst System | Temperature/Time | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 hrs | 60% | |

| 4-Methoxyphenylboronic acid | CuO/4Å molecular sieves | Reflux, 20 hrs | 64% |

Key observations:

-

Methoxy groups improve regioselectivity due to steric and electronic effects.

-

Chloride substituents on boronic acids reduce yields (e.g., 65% for 4-chlorophenyl variant) .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| pH < 3 | Salt remains stable in aqueous solution | Purification via precipitation | |

| pH 7–9 | Free base precipitates | Bioactivity studies |

Solubility data:

Ring Functionalization

The quinazoline core undergoes electrophilic attacks under controlled conditions:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | NBS, CCl₄, 60°C | 6-bromoquinazoline derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitroquinazoline intermediate |

Methoxyphenyl and morpholino groups direct electrophiles to positions 5 and 6 .

Stability Under Oxidative Conditions

-

Thermal stability : Decomposes above 250°C without melting.

-

Oxidative agents : Resists H₂O₂ (3% v/v) but degrades in KMnO₄ solutions .

Critical Research Findings:

-

The methoxy group’s ortho position enhances steric shielding, reducing unwanted side reactions at position 2 .

-

Morpholino nitrogen participates in hydrogen bonding with biological targets, as shown in ENT1/ENT2 transporter inhibition studies .

-

Hydrochloride formulation improves crystallinity for X-ray diffraction analysis .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing kinase inhibitors and nucleoside transporter modulators .

科学的研究の応用

Anticancer Activity

Mechanism of Action

The compound exhibits potent anticancer properties by inducing apoptosis in cancer cells. Research has shown that quinazoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on related compounds have demonstrated their efficacy against various cancer cell lines, including breast and prostate cancer models .

Case Studies

A notable study evaluated the effects of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride on T47D breast cancer cells, revealing an EC50 value indicating strong apoptotic activity. In vivo studies further confirmed its efficacy in mouse xenograft models, showcasing significant tumor reduction compared to control groups .

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| T47D (breast) | 2 | Apoptosis induction via caspase activation |

| PC-3 (prostate) | 3 | Inhibition of tubulin polymerization |

| MX-1 (breast) | 1.5 | Apoptosis and cell cycle arrest |

Neuropharmacological Applications

Potential for Neurological Disorders

Recent investigations have suggested that compounds similar to this compound may have neuroprotective effects. The morpholino group is believed to enhance blood-brain barrier penetration, allowing for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

In vitro studies indicated that this compound could modulate neurotransmitter systems and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases. Further exploration into its pharmacokinetics and bioavailability is ongoing to establish its viability as a therapeutic agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazoline derivatives is crucial for optimizing their therapeutic efficacy. Researchers have systematically modified various substituents on the quinazoline core to enhance potency and selectivity against specific cancer types.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased apoptotic activity |

| Substitution at the 6-position | Enhanced selectivity for cancer cells |

| Morpholino substitution | Improved CNS penetration |

作用機序

The mechanism of action of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

類似化合物との比較

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can be compared with other quinazoline derivatives, such as:

Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and selectivity towards certain molecular targets.

生物活性

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, structure-activity relationships, and relevant case studies based on available literature.

The compound belongs to the quinazoline family, which is known for a variety of biological activities. Its structure includes a morpholino group and a methoxy-substituted phenyl ring, which are critical for its interaction with biological targets. The quinazoline core is recognized for its ability to inhibit various kinases, particularly those involved in cancer cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives. For instance, quinazoline compounds exhibit significant inhibitory effects on various cancer cell lines. A study on related compounds demonstrated that modifications in the quinazoline structure could enhance their potency against cancer cells. The structure-activity relationship (SAR) indicates that substitutions at specific positions can lead to increased efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of Quinazoline Derivatives

| Compound Name | Target Cancer Cell Lines | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Human MX-1 breast cancer | 2 | Apoptosis induction |

| 4-anilinoquinazolines | Various (CCRF-CEM, MDA-MB-231) | 10-100 | EGFR inhibition |

| This compound | TBD | TBD | TBD |

Case Studies

- In vitro Studies : Research has shown that quinazoline derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound were tested against human breast cancer models, showing promising results with low IC50 values indicating high potency .

- In vivo Efficacy : In animal models, certain quinazoline derivatives have demonstrated significant tumor growth inhibition. For example, compounds with similar structural features have been effective in reducing tumor sizes in xenograft models .

- Mechanistic Insights : Studies suggest that the mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. The inhibition of tyrosine kinases such as EGFR has been a focal point in understanding how these compounds exert their anticancer effects .

特性

IUPAC Name |

N-(2-methoxyphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2.ClH/c1-24-17-9-5-4-8-16(17)21-19-20-15-7-3-2-6-14(15)18(22-19)23-10-12-25-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAUZYUEERDCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。